Cas no 68587-29-1 (Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate)
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- methyl 1-pyridin-2-yl-4,5,6,7-tetrahydroindazole-5-carboxylate
- methyl 4,5,6,7-tetrahydro-1-(pyridin-2-yl)-1H-indazole-5-carboxylate
- 1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid methyl ester
- FT-0742333
- Methyl1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- NSC-328493
- NSC328493
- DTXSID30318307
- 68587-29-1
- methyl4,5,6,7-tetrahydro-1-(pyridin-2-yl)-1H-indazole-5-carboxylate
- DB-011175
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- Inchi: 1S/C14H15N3O2/c1-19-14(18)10-5-6-12-11(8-10)9-16-17(12)13-4-2-3-7-15-13/h2-4,7,9-10H,5-6,8H2,1H3
- InChI Key: PEDNKWQOEGMIOZ-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2C=NN(C3C=CC=CN=3)C=2CC1)=O
Computed Properties
- Exact Mass: 257.11600
- Monoisotopic Mass: 257.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57Ų
Experimental Properties
- PSA: 57.01000
- LogP: 1.54520
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150708-1g |
methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
68587-29-1 | 95% | 1g |
$884 | 2023-02-18 | |
| Chemenu | CM150708-1g |
methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
68587-29-1 | 95% | 1g |
$1018 | 2021-08-05 | |
| Alichem | A029188021-1g |
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
68587-29-1 | 95% | 1g |
$892.50 | 2023-09-01 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y99632-1g |
methyl 4,5,6,7-tetrahydro-1-(pyridin-2-yl)-1H-indazole-5-carboxylate |
68587-29-1 | 95% | 1g |
¥8490.00 | 2022-12-03 | |
| Ambeed | A507697-1g |
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
68587-29-1 | 95+% | 1g |
$893.0 | 2025-04-17 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y99632-1g |
methyl 4,5,6,7-tetrahydro-1-(pyridin-2-yl)-1H-indazole-5-carboxylate |
68587-29-1 | 95% | 1g |
¥8490.00 | 2023-09-15 |
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Suppliers
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Comprehensive Overview
Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS no. 68587-29-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the indazole family, which is known for its broad spectrum of pharmacological effects. The presence of a pyridine moiety in its structure enhances its interactability with biological targets, making it a promising candidate for further investigation.
The chemical structure of Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate consists of a fused ring system comprising an indazole core and a pyridine ring. This configuration allows for multiple possible interactions with biological receptors, including enzymes and receptors involved in various metabolic pathways. The carboxylate group at the 5-position of the indazole ring not only contributes to the compound's solubility but also serves as a site for potential modifications to enhance its pharmacological properties.
In recent years, there has been a growing interest in indazole derivatives due to their demonstrated efficacy in several therapeutic areas. Studies have shown that compounds with similar structures to Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exhibit anti-inflammatory, anticancer, and antimicrobial properties. The pyridine ring in particular has been identified as a key pharmacophore that can modulate the activity of target proteins by forming hydrogen bonds and other non-covalent interactions.
One of the most compelling aspects of Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is its potential application in the development of novel drugs targeting neurological disorders. Preliminary research indicates that this compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and neurodegenerative diseases. The ability to modulate these receptors could lead to the discovery of new treatments that offer improved efficacy and fewer side effects compared to existing therapies.
The synthesis of Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve the desired product with minimal byproducts.
In terms of pharmacokinetic properties, Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Its bioavailability is expected to be influenced by factors such as metabolic stability and gastrointestinal absorption rates. Further studies are needed to elucidate these parameters and optimize delivery systems for maximum therapeutic benefit.
The safety profile of Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is another critical area of investigation. In vitro toxicity assays have been conducted to assess its potential adverse effects on various cell lines. Preliminary results suggest that the compound exhibits low toxicity at therapeutic concentrations but may cause cell death at higher doses. This finding aligns with the general behavior of indazole derivatives and underscores the importance of dose-dependent studies.
Future research directions for Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate include exploring its mechanism of action in detail and identifying potential off-target effects. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) will be instrumental in characterizing its interactions with biological targets. Additionally, computational modeling can provide insights into how the compound binds to receptors at an atomic level.
The development of novel pharmaceuticals often involves collaboration between academic researchers and industry partners. Companies specializing in drug discovery are increasingly investing in libraries of heterocyclic compounds like Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate due to their diverse biological activities. Such collaborations can accelerate the transition from laboratory research to clinical trials by leveraging expertise in synthetic chemistry and pharmacology.
In conclusion, Methyl 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS no. 68587-29-
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